2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid
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Overview
Description
2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid is a chemical compound that features a pyrrolidine ring substituted with a 3-fluorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through a carboxylation reaction, where a carboxyl group is introduced onto the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Research: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the pyrrolidine ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Fluorophenyl)pyrrolidin-1-yl)acetic acid
- 2-(2-(3-Chlorophenyl)pyrrolidin-1-yl)acetic acid
- 2-(2-(3-Methylphenyl)pyrrolidin-1-yl)acetic acid
Uniqueness
2-(2-(3-Fluorophenyl)pyrrolidin-1-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and enhance its biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H14FNO2 |
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Molecular Weight |
223.24 g/mol |
IUPAC Name |
2-[2-(3-fluorophenyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-4-1-3-9(7-10)11-5-2-6-14(11)8-12(15)16/h1,3-4,7,11H,2,5-6,8H2,(H,15,16) |
InChI Key |
VTRGGNSEKSTOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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